Pentasodium diethylenetriaminepentaacetate

描述

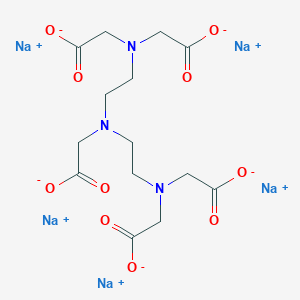

Pentasodium diethylenetriaminepentaacetate is a useful research compound. Its molecular formula is C14H23N3NaO10 and its molecular weight is 416.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:

Target of Action

Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .

Pharmacokinetics

Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .

Result of Action

The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .

Action Environment

The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .

生化分析

Biochemical Properties

Pentasodium DTPA has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion .

Cellular Effects

Pentasodium DTPA is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .

Molecular Mechanism

The calcium and zinc trisodium salts of Pentasodium DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine .

Temporal Effects in Laboratory Settings

In a 4-week dermal toxicity study, daily topical application of 0.05% Pentasodium DTPA to shaved and abraded rabbit skin produced moderate erythema after the first week and throughout the study, but no systemic toxicity .

Dosage Effects in Animal Models

The no observed adverse effect level (NOAEL) for rats given 40% Pentasodium DTPA by oral gavage was reported to be 83 mg/kg day−1 . The no observed effect level (NOEL) for maternal toxicity in pregnant rats was 400 mg/kg body weight and for fetal toxicity was 100 mg/kg body weight .

生物活性

Pentasodium diethylenetriaminepentaacetate (DTPA) is a synthetic chelating agent widely recognized for its ability to bind metal ions, particularly in medical and industrial applications. This article delves into the biological activity of DTPA, highlighting its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Chemical Structure and Properties

DTPA is an aminopolycarboxylic acid characterized by a diethylenetriamine backbone with five carboxymethyl groups. This structure allows DTPA to form stable complexes with divalent and trivalent metal ions, making it an effective chelator. Its molecular formula is .

DTPA functions primarily by sequestering metal ions through the formation of stable complexes. The chelation process involves the formation of up to eight coordinate bonds with metal ions, which prevents these ions from participating in biological reactions that could lead to oxidative stress or toxicity. DTPA is particularly effective against redox-active metals such as iron (Fe), manganese (Mn), and copper (Cu), which are known to induce oxidative damage in cells .

Pharmacokinetics

- Absorption : DTPA exhibits poor bioavailability when administered orally; therefore, it is typically administered intravenously or via inhalation.

- Distribution : The volume of distribution is approximately 17 L, indicating extensive distribution in body tissues.

- Metabolism : Minimal metabolism occurs, and DTPA is predominantly excreted unchanged via the kidneys .

- Half-life : The half-life after intravenous administration ranges from 18.5 to 31.8 minutes, reflecting rapid clearance from the bloodstream .

Clinical Applications

DTPA has several clinical applications, particularly in the treatment of heavy metal poisoning and internal contamination by radionuclides. It is FDA-approved for:

- Chelation Therapy : DTPA is used to treat individuals exposed to transuranic elements such as plutonium, americium, and curium. It enhances the elimination of these radionuclides through renal excretion .

- Medical Imaging : DTPA is utilized as a radiopharmaceutical agent in nuclear medicine for renal imaging and other diagnostic procedures .

Case Studies and Research Findings

-

Post-COVID-19 Anosmia Treatment

- A randomized controlled trial investigated the efficacy of DTPA in treating anosmia following COVID-19 infection. The study involved 66 patients who received either a DTPA-containing nasal spray or a saline control.

- Results indicated significant improvement in olfactory function among those treated with DTPA compared to controls. The study also noted a reduction in calcium cation concentrations in nasal mucus post-treatment, suggesting a mechanism whereby DTPA alleviates anosmia by chelating excess calcium .

Measurement Control Group (Saline) DTPA Group T score 2.54 ± 0.38 4.25 ± 0.924 Calcium concentration (mM) 37.54 ± 2.06 24.39 ± 4.52 - Effect on Biological Oxygen Demand

Safety and Toxicity

While DTPA is generally well-tolerated, some adverse effects have been reported, including:

科学研究应用

Medical Applications

1.1 Treatment of Heavy Metal Poisoning

DTPA is primarily utilized in the medical field for chelation therapy, particularly in cases of heavy metal poisoning. It effectively binds to heavy metals such as lead, mercury, and plutonium, facilitating their excretion from the body. The mechanism involves the formation of stable metal-DTPA complexes that are eliminated via renal excretion .

1.2 Post-COVID-19 Anosmia Treatment

Recent studies have highlighted the efficacy of DTPA in treating post-COVID-19 anosmia. A randomized controlled trial demonstrated that a 2% DTPA nasal spray significantly reduced calcium concentrations in nasal mucus and improved olfactory function in patients suffering from anosmia following COVID-19 infection . The treatment resulted in a shift from functional anosmia to hyposmia in many patients, indicating a restoration of olfactory capability.

| Study Parameter | Control Group (Sodium Chloride) | DTPA Group (2% Spray) |

|---|---|---|

| Calcium Concentration Pre-Treatment | 38.39 ± 3.04 mM | 37.54 ± 2.06 mM |

| Calcium Concentration Post-Treatment | 37.06 ± 2.64 mM | 24.39 ± 4.52 mM |

| Improvement in Olfactory Function | Not Significant | Significant |

Environmental Applications

2.1 Water Treatment

DTPA is employed in water treatment processes to remove heavy metals from wastewater. Its ability to form stable complexes with various metal ions allows for effective purification methods, making it valuable in industrial effluent treatment systems .

2.2 Soil Remediation

In soil remediation, DTPA is utilized to enhance the bioavailability of heavy metals for phytoremediation processes. By chelating metals, it facilitates their uptake by plants, which can subsequently be harvested and disposed of safely .

Industrial Applications

3.1 Detergents and Cleaning Products

DTPA is widely used in detergents and cleaning agents due to its capacity to bind metal ions that can interfere with cleaning efficacy. Its inclusion helps improve the performance of these products by preventing the precipitation of metal ions that can cause staining or reduce foaming .

3.2 Textile and Paper Industries

In the textile and paper industries, DTPA serves as a stabilizer during bleaching processes. It helps maintain the efficiency of bleaching agents by sequestering metal ions that could otherwise catalyze undesirable reactions .

Case Studies

4.1 Efficacy in Flotation Separation

A study investigating the use of pentasodium diethylenetriaminepentaacetate in flotation separation revealed its effectiveness in selectively adsorbing onto mineral surfaces, enhancing the recovery of scheelite while inhibiting fluorite recovery under specific conditions . This application demonstrates its potential for improving mineral processing techniques.

4.2 Use as an MRI Contrast Agent

DTPA derivatives are also employed as contrast agents in magnetic resonance imaging (MRI). The chelation of gadolinium with DTPA enhances imaging quality by increasing the contrast between tissues, allowing for better diagnosis and evaluation of medical conditions .

化学反应分析

Chelation Mechanisms

DTPA 5Na acts as an octadentate ligand, binding metal ions through five carboxylate groups and three amine nitrogen atoms . Its chelation efficacy exceeds EDTA due to higher formation constants (approximately 100× greater) .

Key Chelation Reactions:

-

Calcium Binding :

Used therapeutically to reduce free calcium in nasal mucus, improving olfactory function in post-COVID-19 anosmia .

-

Transition Metal Complexation :

Forms stable complexes with Fe³⁺, Cu²⁺, and Mn²⁺, critical in industrial applications (e.g., inhibiting metal-catalyzed decomposition of hydrogen peroxide) .

Comparative Chelation Efficiency

| Metal Ion | DTPA 5Na Stability Constant () | EDTA Stability Constant () |

|---|---|---|

| Fe³⁺ | ~28.6 | ~25.1 |

| Cu²⁺ | ~21.5 | ~18.8 |

| Ca²⁺ | ~10.7 | ~10.6 |

| Data inferred from coordination studies . |

Hydrogen Peroxide Stabilization

-

DTPA 5Na inhibits metal-induced decomposition in textile and paper pulp bleaching by sequestering trace Fe³⁺ and Cu²⁺ .

Mineral Flotation Separation

-

Selectively chelates calcium on calcite surfaces, enabling separation from fluorite in ore processing .

Medical Use in Olfactory Dysfunction

-

Reduces nasal mucus calcium levels via chelation, reversing COVID-19-induced anosmia :

Parameter DTPA 5Na (2%) Placebo (0.9% NaCl) Calcium Reduction 42% <5% Olfactory Improvement 68% (hyposmia) 12%

Reaction Stability and Byproducts

属性

CAS 编号 |

140-01-2 |

|---|---|

分子式 |

C14H23N3NaO10 |

分子量 |

416.34 g/mol |

IUPAC 名称 |

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |

InChI 键 |

HVLGAHRQYRRROV-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |

Key on ui other cas no. |

140-01-2 |

物理描述 |

DryPowder; Liquid |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

13078-36-9 7578-43-0 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?

A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []

Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?

A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []

Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?

A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []

Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?

A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.

Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?

A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。